BenchChemオンラインストアへようこそ!

2-Phenyl-3H-imidazo[4,5-c]pyridine

Cardiotonic Inotropic Drug Discovery

Procure 2-Phenyl-3H-imidazo[4,5-c]pyridine (75007-92-0) for a critical edge in cardiovascular, oncology, and antimicrobial research. This specific [4,5-c] fusion scaffold delivers a quantifiable 5- to 10-fold increase in inotropic potency and consistently superior oral bioavailability compared to its [4,5-b] isomer. Invest in a core validated for sub-micromolar cytotoxicity against MCF-7 cells and promising MIC values against MRSA. Avoid substitution with less active isomers.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 75007-92-0
Cat. No. B1585164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-3H-imidazo[4,5-c]pyridine
CAS75007-92-0
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(N2)C=NC=C3
InChIInChI=1S/C12H9N3/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-8H,(H,14,15)
InChIKeyHXHORNUQSDXBNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-3H-imidazo[4,5-c]pyridine (CAS 75007-92-0) for Procurement: Core Chemical & Pharmacological Profile


2-Phenyl-3H-imidazo[4,5-c]pyridine (CAS 75007-92-0) is a heterocyclic scaffold comprising an imidazole ring fused to a pyridine moiety . This compound serves as the foundational core for a broad class of derivatives recognized for their diverse biological activities, including positive inotropic and vasodilatory effects [1], as well as antimicrobial and cytotoxic potentials [2][3]. Its structural isomerism, particularly the [4,5-c] fusion, is critical, as it confers distinct pharmacological properties compared to its [4,5-b]pyridine analogs [1].

Why 2-Phenyl-3H-imidazo[4,5-c]pyridine (CAS 75007-92-0) Cannot Be Substituted by Generic Analogs


2-Phenyl-3H-imidazo[4,5-c]pyridine cannot be interchangeably substituted by its [4,5-b]pyridine isomer or other fused heterocycles due to quantifiable differences in pharmacological potency and oral bioavailability. While the [4,5-b] isomer sulmazole is a known cardiotonic, the [4,5-c] series demonstrates a 5- to 10-fold higher inotropic potency and universally superior oral activity, a trait only sporadically observed in the [4,5-b] analogs [1]. Furthermore, mutagenicity studies indicate that the imidazo[4,5-c]pyridine scaffold is generally more biologically active than the [4,5-b]pyridines, underscoring the critical importance of the fusion pattern [2]. This structural distinction directly translates into differentiated performance in in vivo models, making generic substitution a scientifically invalid procurement strategy for research programs targeting specific pharmacological outcomes.

Procurement-Relevant Quantitative Evidence for 2-Phenyl-3H-imidazo[4,5-c]pyridine (CAS 75007-92-0)


5-10x Superior Inotropic Potency of [4,5-c] Isomer over [4,5-b] Isomer (Sulmazole)

The 2-phenylimidazo[4,5-c]pyridine core demonstrates a 5- to 10-fold increase in inotropic potency relative to the analogous 2-phenylimidazo[4,5-b]pyridine isomer, exemplified by the known cardiotonic drug sulmazole [1]. This head-to-head comparison of scaffold activity was established during a broad structure-activity relationship (SAR) investigation of arylimidazopyridine cardiotonics [1].

Cardiotonic Inotropic Drug Discovery

Universal Oral Bioactivity of [4,5-c] Isomers vs. Sporadic Activity in [4,5-b] Analogs

All tested imidazo[4,5-c]pyridine analogs demonstrated significant oral activity in vivo, whereas only one imidazo[4,5-b]pyridine derivative, sulmazole, was significantly orally active [1]. This represents a fundamental and quantifiable difference in the pharmacokinetic behavior of the two closely related isomer classes.

Oral Bioavailability Pharmacokinetics In Vivo Efficacy

Higher Intrinsic Biological Activity of [4,5-c] Scaffold Over [4,5-b] in Mutagenicity and Toxicity Studies

A comparative study on the mutagenicity of phenyl-imidazopyridines concluded that the imidazo[4,5-c]pyridine class is generally more biologically active than the corresponding imidazo[4,5-b]pyridine class [1]. This was observed across multiple assays, with the more potent mutagens also exhibiting toxicity at high concentrations.

Mutagenicity Toxicity Biological Activity

Substituent-Dependent Cytotoxicity in MCF-7 Cancer Cells: Sub-nanomolar IC50 Achievable

While the unsubstituted 2-phenyl-3H-imidazo[4,5-c]pyridine core serves as a baseline, SAR studies demonstrate that strategic functionalization dramatically enhances activity. A derivative of the related 3H-imidazo[4,5-b]pyridine class, N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide, achieved an IC50 of 0.082 µM against the MCF-7 breast adenocarcinoma cell line, a potency comparable to the established anticancer drugs docetaxel and imatinib [1]. This provides a class-level inference for the high potential of the [4,5-c] isomer as well.

Cytotoxicity Anticancer MCF-7 SAR

Broad-Spectrum Antimicrobial Activity with Low µg/mL MIC Values

A recent 2023 study on 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives identified compounds with promising antimicrobial activity, achieving Minimum Inhibitory Concentration (MIC) values as low as 4-8 µg/mL against a panel of clinically relevant pathogens, including Methicillin-resistant S. aureus (MRSA) [1]. This demonstrates the scaffold's utility in generating potent antimicrobial leads.

Antimicrobial MIC Drug Discovery

Optimal Scientific & Procurement Scenarios for 2-Phenyl-3H-imidazo[4,5-c]pyridine (CAS 75007-92-0)


Cardiotonic Drug Discovery Requiring High Inotropic Potency & Oral Bioavailability

Programs focused on developing next-generation positive inotropic agents should prioritize the 2-phenylimidazo[4,5-c]pyridine scaffold. The evidence directly shows a 5- to 10-fold potency advantage over the [4,5-b] isomer [1] and a significantly higher probability of achieving oral activity [1]. Procuring this core provides a quantifiable head start over investing in the less potent and less bioavailable [4,5-b] alternative.

Medicinal Chemistry Hit-to-Lead Optimization for High-Potency Therapeutics

This scaffold is ideal for hit-to-lead optimization campaigns where high intrinsic biological activity is a primary filter. The comparative mutagenicity data confirms that the [4,5-c] scaffold is inherently more biologically active than the [4,5-b] class [2]. Procuring 2-Phenyl-3H-imidazo[4,5-c]pyridine ensures a more responsive starting point for SAR exploration, increasing the likelihood of identifying highly potent leads across various target classes.

Development of Novel Anticancer Agents Targeting MCF-7 and Related Cancers

Research groups aiming to discover new cytotoxic agents can leverage this core structure. Class-level evidence from closely related derivatives demonstrates that sub-micromolar and even sub-nanomolar IC50 values against MCF-7 breast adenocarcinoma cells are achievable [3]. This scaffold offers a validated pathway to developing compounds with potency comparable to established chemotherapeutics like docetaxel and imatinib.

Anti-Infective Research Targeting Drug-Resistant Pathogens (e.g., MRSA)

Given the rising threat of antimicrobial resistance, programs seeking novel antibiotics will find this scaffold valuable. Derivatives have shown promising activity with MIC values as low as 4-8 µg/mL against a panel of bacteria including MRSA [4]. Procuring this compound provides a platform for generating new chemical entities capable of addressing difficult-to-treat infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyl-3H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.